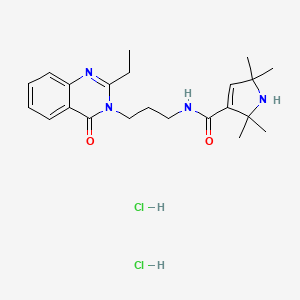
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring, a quinazolinyl group, and multiple methyl groups. It is typically used in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves several steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Quinazolinyl Group: The quinazolinyl group can be introduced through a nucleophilic substitution reaction, where a suitable quinazoline derivative reacts with the pyrrole ring.
Addition of the Propyl Chain: The propyl chain can be added through a Friedel-Crafts alkylation reaction.
Methylation: The methyl groups can be introduced through a methylation reaction using methyl iodide and a strong base.
Formation of the Dihydrochloride Salt: The final compound can be converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxamide: A simpler pyrrole derivative with similar chemical properties.
2-Ethyl-4-oxo-3(4H)-quinazoline: A quinazoline derivative with potential biological activity.
N-Propyl-2,2,5,5-tetramethylpyrrolidine: A related compound with a similar propyl chain and methyl groups.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(2-ethyl-4-oxo-3(4H)-quinazolinyl)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its complex structure, which combines multiple functional groups and rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
93799-16-7 |
|---|---|
Molecular Formula |
C22H32Cl2N4O2 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
N-[3-(2-ethyl-4-oxoquinazolin-3-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H30N4O2.2ClH/c1-6-18-24-17-11-8-7-10-15(17)20(28)26(18)13-9-12-23-19(27)16-14-21(2,3)25-22(16,4)5;;/h7-8,10-11,14,25H,6,9,12-13H2,1-5H3,(H,23,27);2*1H |
InChI Key |
CXMZTUZSBRCOHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CCCNC(=O)C3=CC(NC3(C)C)(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















